molecular formula C18H15F6N3O3 B2976373 N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 338394-11-9

N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2976373
CAS No.: 338394-11-9
M. Wt: 435.326
InChI Key: WFTVUEADKFOIIX-UHFFFAOYSA-N
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Description

N-[(1E)-(2-Phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide ( 338394-11-9) is a specialized benzamide derivative with a molecular formula of C18H15F6N3O3 and a molecular weight of 435.33 g/mol . This synthetic compound is structurally characterized by an (E) configuration about its C=N bond, a feature known to influence molecular geometry and intermolecular interactions in related hydrazone compounds . The molecule integrates two distinct pharmacophoric elements: a 2,5-bis(2,2,2-trifluoroethoxy)benzamide moiety and a phenylhydrazin-1-ylidene unit. The presence of the trifluoroethoxy groups is significant for altering the compound's lipophilicity and electronic properties, which can be critical for material science applications and structure-activity relationship (SAR) studies in medicinal chemistry . While its specific biological mechanism of action is a subject of ongoing investigation, its structural analogs demonstrate that such molecules can form intricate supramolecular architectures in the solid state, stabilized by intermolecular interactions such as N-H···O hydrogen bonding and C-H···π interactions . These properties make it a valuable candidate for researchers exploring crystal engineering and the development of new functional materials. Furthermore, the compound's scaffold presents potential as a key synthon for developing novel bioactive molecules, warranting further research into its potential applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(E)-(phenylhydrazinylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F6N3O3/c19-17(20,21)9-29-13-6-7-15(30-10-18(22,23)24)14(8-13)16(28)25-11-26-27-12-4-2-1-3-5-12/h1-8,11,27H,9-10H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTVUEADKFOIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a strong acid catalyst, such as methanesulfonic acid, under reflux conditions in a suitable solvent like methanol . The reaction proceeds through the formation of a hydrazone intermediate, which is then further functionalized to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The phenylhydrazine moiety can be oxidized to form azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include azo compounds from oxidation, hydrazine derivatives from reduction, and various substituted benzamides from nucleophilic substitution reactions.

Scientific Research Applications

N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways. The phenylhydrazine moiety can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The trifluoroethoxy groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .

Comparison with Similar Compounds

Structural Analogues
Compound Name Core Structure Substituents Key Functional Groups
Target Compound 2,5-Bis(2,2,2-trifluoroethoxy)benzamide Hydrazone (phenyl group) −NH−N=C−, trifluoroethoxy
Flecainide Acetate 2,5-Bis(2,2,2-trifluoroethoxy)benzamide Piperidinylmethyl Secondary amine, trifluoroethoxy
NU-FL 2,5-Bis(2,2,2-trifluoroethoxy)benzamide Ethylmorpholino Tertiary amine, trifluoroethoxy
Thiazolidine-4-one Derivatives 2,5-Bis(2,2,2-trifluoroethoxy)benzamide Thiazolidinone ring −S−, −CO−, trifluoroethoxy

Key Observations :

  • Trifluoroethoxy Groups : Present in all analogues, these groups are critical for antiarrhythmic activity by modulating sodium channel blockade .
  • Amide Side Chain: Flecainide and NU-FL feature nitrogen-containing heterocycles (piperidine/morpholine), while the target compound and thiazolidinones incorporate hydrazone or sulfur-containing rings. These differences affect solubility, metabolic stability, and target binding .

Comparison :

  • The target compound’s hydrazone formation is simpler than Flecainide’s multi-step synthesis involving hydrogenation. However, Flecainide’s process is optimized for scalability and regulatory compliance, with impurities like 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide rigorously controlled .
  • Thiazolidinone derivatives require additional cyclization steps, increasing complexity but enabling diversity in ring substitution .
Pharmacological Activity
Compound Mechanism of Action Biological Activity References
Target Compound Hypothesized sodium channel blockade (structural similarity to Flecainide) Not explicitly reported; inferred from structural analogues
Flecainide Acetate Class Ic antiarrhythmic: Inhibits Nav1.5, Kv1.5, and Kv11.1 channels Effective against ventricular tachycardia; FDA-approved
Thiazolidine-4-one Derivatives Unclear; potential modulation of ion channels or oxidative pathways Moderate to high antiarrhythmic activity in preclinical models

Key Differences :

  • Flecainide’s piperidine side chain enhances basicity, improving interaction with cardiac sodium channels .
Physicochemical Properties
Property Target Compound Flecainide Acetate Thiazolidine-4-one Derivatives
LogP High (trifluoroethoxy groups) 2.1–2.5 Moderate to high
Solubility Low in water; soluble in organic solvents Moderate (acetate salt enhances solubility) Low
Stability Hydrazone prone to hydrolysis Stable under physiological conditions Thiazolidinone ring stable

Implications :

  • The target compound’s low solubility may limit bioavailability, necessitating formulation adjustments.
  • Flecainide’s acetate salt improves aqueous solubility, enhancing therapeutic utility .

Biological Activity

N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H15F6N3O3C_{18}H_{15}F_6N_3O_3 and a molecular weight of approximately 435.33 g/mol. Its structure features a hydrazone linkage and multiple trifluoroethoxy groups that contribute to its unique properties.

Research indicates that compounds similar to this compound exhibit various biological activities primarily through the following mechanisms:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies using human glioblastoma cell lines (LN229) demonstrated significant cytotoxic effects, suggesting its potential as an anticancer agent. The mechanism involves inducing apoptosis and inhibiting key pathways such as AURKA and VEGFR-2 .
  • Antimicrobial Effects : Similar hydrazone derivatives have been explored for their antimicrobial properties. The presence of the hydrazine moiety is believed to enhance interaction with microbial targets, leading to effective inhibition of growth.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : MTT assays demonstrated that the compound significantly reduces cell viability in glioblastoma cells. The IC50 values were determined to be in the low micromolar range, indicating potent activity .
  • Apoptosis Induction : Colony formation and TUNEL assays confirmed that treatment with the compound leads to increased apoptotic cell death in cancer cells. This was evidenced by morphological changes and DNA fragmentation patterns typical of apoptosis .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the phenylhydrazine moiety significantly impact biological activity. For instance:

Compound VariantIC50 (µM)Mechanism
5b5.0Apoptosis induction
5c4.5AURKA inhibition
5e3.8VEGFR-2 binding

These findings suggest that specific structural features are crucial for enhancing bioactivity against cancer cells.

Case Studies

Several case studies have documented the efficacy of related compounds:

  • Case Study on Glioblastoma : A study involving a series of thiazolidin-4-one derivatives reported that compounds similar to this compound exhibited significant antitumor activity in vivo. Tumor size reduction was noted in animal models treated with these derivatives .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of various hydrazone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed promising antibacterial properties with minimum inhibitory concentrations (MICs) below 100 µg/mL .

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